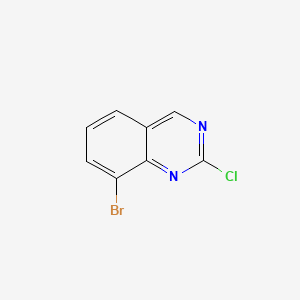

8-Bromo-2-chloroquinazoline

説明

Overview of Quinazoline (B50416) Heterocycles in Medicinal Chemistry and Materials Science

The quinazoline scaffold is a cornerstone in the development of new therapeutic agents and functional materials. Its prevalence in numerous biologically active compounds has established it as a "privileged structure" in drug discovery. nih.govnih.gov

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of novel drugs. nih.govmdpi.com The quinazoline nucleus has demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. mdpi.comnih.gov This wide range of bioactivity has led to the development of several clinically approved drugs, such as Prazosin for hypertension and Gefitinib (B1684475) for cancer therapy. mdpi.comlongdom.org The versatility of the quinazoline ring system allows for the introduction of various substituents at different positions, enabling the fine-tuning of its pharmacological profile to achieve desired therapeutic effects. mdpi.comrsc.org

Quinazoline alkaloids are found in a variety of natural sources, including plants, microorganisms, and animals. nih.govrsc.org The first naturally occurring quinazoline alkaloid, vasicine (B45323) (peganine), was isolated in 1888 and is known for its bronchodilator effects. jclmm.commdpi.com Since then, over 150 naturally occurring quinazolinone alkaloids have been identified. nih.govrsc.org

The promising biological activities of these natural products have spurred the development of a vast number of synthetic routes to create novel quinazoline derivatives. frontiersin.orgacs.org Synthetic chemists have explored various methods, including multicomponent reactions and metal-catalyzed cross-coupling reactions, to efficiently construct the quinazoline core and introduce diverse functional groups. frontiersin.orgmdpi.com These synthetic efforts have significantly expanded the chemical space of quinazoline-based compounds, leading to the discovery of new agents with enhanced potency and selectivity. nih.govrsc.org

Research Context of Halogenated Quinazoline Derivatives

The introduction of halogen atoms into the quinazoline scaffold has become a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of these compounds. nih.govmdpi.com

The position and nature of the halogen substituent on the quinazoline ring can have a profound impact on the molecule's activity. nih.govnih.gov For instance, studies have shown that the presence of a chlorine atom at the 7-position of the quinazolinone system can enhance anticonvulsant activity. nih.gov Similarly, the introduction of halogen atoms at the 6- and 8-positions has been found to improve the antimicrobial properties of quinazolinone derivatives. nih.gov The specific substitution pattern can influence factors such as binding affinity to target proteins, metabolic stability, and cell permeability. mdpi.comacs.org

Halogen atoms can influence the electronic properties of the quinazoline ring system through their inductive and resonance effects. ufms.br This modulation of electron density can affect the reactivity of the molecule in chemical transformations and its interactions with biological macromolecules. mdpi.comrsc.org For example, the presence of halogens can alter the pKa of nearby functional groups, which can be crucial for binding to enzyme active sites. nih.gov Furthermore, halogens can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its receptor. mdpi.com The introduction of halogens has been shown to enhance the anticancer, anti-inflammatory, and antimicrobial activities of quinazoline derivatives. mdpi.comjst.go.jpmdpi.com

Specific Focus on 8-Bromo-2-chloroquinazoline within the Quinazoline Class

Within the broad class of halogenated quinazolines, this compound is a specific derivative that serves as a key intermediate in the synthesis of more complex molecules. chemicalbook.com Its chemical structure features a bromine atom at the 8-position and a chlorine atom at the 2-position of the quinazoline core. lianhe-aigen.com This particular substitution pattern makes it a valuable building block for creating a diverse array of polysubstituted quinazolines through various chemical reactions. researchgate.netresearchgate.net The presence of two different halogen atoms at distinct positions allows for selective and sequential reactions, such as nucleophilic substitutions and metal-catalyzed cross-coupling reactions, enabling the targeted synthesis of novel compounds with potential pharmacological applications. smolecule.combeilstein-journals.org

Chemical Compound Profile: this compound

This section provides a detailed profile of the chemical compound this compound, including its structural and physical properties.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 956100-63-3 chemicalbook.com |

| Molecular Formula | C₈H₄BrClN₂ chemicalbook.com |

| Molecular Weight | 243.49 g/mol chemicalbook.com |

| SMILES | Clc1nc2c(c(Br)ccc2)n1 |

| InChI | InChI=1S/C8H4BrClN2/c9-6-3-1-2-4-5(6)11-8(10)12-7(4)11/h1-3,7H |

Physical and Chemical Properties

| Property | Value |

| Appearance | Yellow solid chemicalbook.com |

| Melting Point | Not available |

| Boiling Point | 339.7±22.0 °C at 760 mmHg chemsrc.com |

| Solubility | Not available |

| Stability | Stable under recommended storage conditions capotchem.cn |

Interactive Data Table: Properties of this compound Click on the headers to sort the table.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 956100-63-3 chemicalbook.com |

| Molecular Formula | C₈H₄BrClN₂ chemicalbook.com |

| Molecular Weight | 243.49 g/mol chemicalbook.com |

| Appearance | Yellow solid chemicalbook.com |

| Boiling Point | 339.7±22.0 °C at 760 mmHg chemsrc.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

8-bromo-2-chloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFDGSOGSXIFDNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(N=C2C(=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20672203 | |

| Record name | 8-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

956100-63-3 | |

| Record name | 8-Bromo-2-chloroquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=956100-63-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Bromo-2-chloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20672203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-Bromo-2-chloroquinazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 8 Bromo 2 Chloroquinazoline

Chemical Synthesis Routes for 8-Bromo-2-chloroquinazoline

The direct synthesis of this compound has been achieved through specific chemical transformations, leveraging precursors that already contain the quinazoline (B50416) scaffold.

Synthesis from 8-bromo-2-chloroquinazolin-4-amine

A documented method for the preparation of this compound involves the deamination of 8-bromo-2-chloroquinazolin-4-amine. This transformation can be carried out by treating the starting amine with a diazotizing agent, such as isoamyl nitrite, in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction proceeds through the formation of a diazonium salt intermediate, which subsequently undergoes deamination to yield the target compound.

Table 1: Synthesis of this compound from 8-bromo-2-chloroquinazolin-4-amine

| Starting Material | Reagent | Solvent | Product |

| 8-bromo-2-chloroquinazolin-4-amine | Isoamyl nitrite | Tetrahydrofuran (THF) | This compound |

Utilization of Benzodiazepine (B76468) (Quinazoline) Compounds as Starting Materials

While a direct synthesis of this compound from a benzodiazepine precursor is not extensively documented, the principle of ring contraction of benzodiazepine derivatives to form other heterocyclic systems is a known synthetic strategy. For instance, certain 1,4-benzodiazepines can undergo ring contraction to form tetrahydroquinoxalines or isoindoles. acs.orgacs.org This conceptual approach could potentially be adapted for the synthesis of quinazolines, where a suitably substituted benzodiazepine undergoes rearrangement to the quinazoline core. However, the specific application of this method to produce this compound would require a benzodiazepine with the appropriate bromine and chlorine substituents and conditions that favor the formation of the quinazoline ring system.

General Synthetic Approaches for Halogenated Quinazolines

The synthesis of halogenated quinazolines, including this compound, can also be accomplished through more general methods that build the quinazoline ring system. These approaches offer flexibility in introducing halogen substituents at various positions on the aromatic ring.

Reductive Cyclization Techniques

Reductive cyclization is a powerful method for constructing the quinazoline core. organic-chemistry.orgnih.govrsc.org This typically involves the reduction of a nitro group on a benzene (B151609) ring that is ortho to a group capable of participating in cyclization, such as a nitrile or an amide. For the synthesis of a halogenated quinazoline, the starting material would be a 2-nitrobenzonitrile (B147312) or a 2-nitrobenzamide (B184338) bearing the desired halogen substituents. The nitro group is reduced to an amino group, which then undergoes an intramolecular reaction to form the pyrimidine (B1678525) ring of the quinazoline. A variety of reducing agents can be employed, with the choice depending on the other functional groups present in the molecule. For example, iron in the presence of an acid is a common and effective reducing system for this transformation. organic-chemistry.orgnih.gov

Metal-Mediated Cyclization Reactions

Transition metal-catalyzed reactions have become indispensable in the synthesis of heterocyclic compounds, including quinazolines. nih.govresearchgate.netfrontiersin.orgmdpi.com These methods offer high efficiency and functional group tolerance. For the synthesis of halogenated quinazolines, metal-mediated cyclization can be employed in several ways. One common approach involves the palladium- or copper-catalyzed coupling of a halogenated anthranilic acid derivative with a nitrogen-containing component, followed by cyclization. Another strategy is the intramolecular cyclization of a suitably functionalized precursor, where a metal catalyst facilitates the formation of a key carbon-nitrogen bond to close the quinazoline ring. Various transition metals, including palladium, copper, and iron, have been utilized in these synthetic strategies. nih.govresearchgate.netmdpi.com

Table 2: Examples of Metal-Mediated Reactions in Quinazoline Synthesis

| Catalyst | Reactants | Reaction Type |

| Palladium | Halogenated anthranilic acid derivatives, amines | Cross-coupling and cyclization |

| Copper | o-Halobenzylamines, amides | Ullmann-type coupling and cyclization |

| Iron | 2-Nitrobenzimidates, amines | Reductive cyclization |

Condensation Reactions with Anthranilamide Derivatives

A classical and widely used method for the synthesis of the quinazoline core involves the condensation of an anthranilamide derivative with a one-carbon electrophile, such as an aldehyde, formic acid, or an orthoester. researchgate.netnih.gov To produce a halogenated quinazoline, a halogen-substituted anthranilamide is used as the starting material. The initial condensation reaction typically forms a 2,3-dihydroquinazolin-4(1H)-one, which can then be oxidized to the corresponding quinazolin-4(3H)-one. To obtain a 2-chloroquinazoline (B1345744), the quinazolinone can be treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This chlorination step is crucial for introducing the chloro substituent at the 2-position of the quinazoline ring. mdpi.comnih.gov

Innovative Green Chemistry Procedures in Quinazoline Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of quinazoline derivatives to reduce environmental impact and improve efficiency. These innovative procedures focus on minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient methods.

Key green methodologies include:

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly reducing reaction times from hours to minutes and often increasing product yields compared to conventional heating methods. bu.edu.eg This technique has been successfully employed for various quinazoline syntheses, including intramolecular heterocyclization and Niementowski reactions. bu.edu.egnih.gov

Use of Green Solvents and Catalysts: To circumvent the use of volatile and often toxic organic solvents, researchers have explored alternatives like deep eutectic solvents (DES) and ionic liquids. elsevierpure.com For instance, a two-step synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been performed using a choline (B1196258) chloride:urea (B33335) deep eutectic solvent. elsevierpure.com Furthermore, metal-free catalytic systems, such as those using molecular iodine or employing electrochemical protocols, offer an environmentally benign and economical approach by avoiding heavy metal waste. organic-chemistry.org

Multi-Component Reactions (MCRs): MCRs are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial parts of all starting materials. This approach adheres to green chemistry principles by maximizing atom economy and minimizing purification steps. nih.gov Four-component procedures for preparing substituted quinazolines from simple anilines and aldehydes under metal-free conditions have been successfully developed. frontiersin.org

Table 2: Comparison of Green Synthesis Methods for Quinazolines

| Method | Key Principle | Advantages | Example Application |

|---|---|---|---|

| Microwave Irradiation | Energy Efficiency | Reduced reaction time, improved yields. bu.edu.eg | Synthesis of 6-arylbenzimidazo[1,2-c]quinazolines. nih.gov |

| Deep Eutectic Solvents (DES) | Green Solvents | Avoids volatile organic compounds (VOCs), recyclable. elsevierpure.com | Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones. elsevierpure.com |

| Metal-Free Catalysis | Reduced Waste | Avoids heavy metal contamination, economical. organic-chemistry.org | Iodine-catalyzed amination of 2-aminobenzaldehydes. organic-chemistry.org |

| Multi-Component Reactions | Atom Economy | High efficiency, reduced purification steps. nih.gov | Four-component synthesis from anilines and aldehydes. frontiersin.org |

Strategic Considerations in Regioselective Synthesis

Regioselectivity is a critical consideration in the synthesis of polysubstituted quinazolines, as the reactivity of different positions on the heterocyclic ring can vary significantly. Strategic control over substitution patterns is essential for creating specific isomers and functionalized derivatives.

A prime example is the nucleophilic aromatic substitution (SNAr) on 2,4-dichloroquinazoline (B46505) precursors. It is well-documented that nucleophilic attack preferentially occurs at the C4 position over the C2 position. This regioselectivity is governed by underlying electronic factors. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position of 2,4-dichloroquinazoline has a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, making it more electrophilic and thus more susceptible to nucleophilic attack. This theoretical insight aligns with experimental observations where reactions with various amines consistently yield 4-substituted-2-chloroquinazolines.

Influence of Substituent Positions on Reactivity

The reactivity of the quinazoline core is heavily influenced by the electronic properties and positions of its substituents. The properties of substituted quinazolines depend on whether the substituents are on the pyrimidine or the benzene ring. rsc.org

Substituents on the Benzene Ring: The benzene portion of the quinazoline molecule undergoes electrophilic substitution. The expected order of reactivity for such substitutions is generally positions 8 > 6 > 5 > 7. rsc.org Electron-donating groups (EDGs) on this ring will typically enhance the rate of electrophilic substitution, while electron-withdrawing groups (EWGs) will retard it. For instance, the presence of a bromine atom at the C8 position, as in this compound, is an EWG that deactivates the benzene ring towards further electrophilic attack.

Substituents on the Pyrimidine Ring: The pyrimidine ring is electron-deficient and thus more susceptible to nucleophilic attack. The presence of EWGs, such as the chloro group at the C2 position, further enhances this susceptibility. In reactions involving nucleophilic substitution on di-substituted quinazolines (e.g., 2,4-dichloroquinazoline), the C4 position is generally more reactive than the C2 position. However, the nature of substituents can modulate this reactivity. For example, strong electron-withdrawing groups on an aryl substituent at the C2 position can slightly decrease reaction yields in certain coupling reactions, whereas both electron-donating and electron-withdrawing groups have been shown to be tolerated in others. tandfonline.com

Stereochemical Outcomes in Synthetic Pathways

While this compound itself is an achiral molecule, the synthesis of its derivatives can involve significant stereochemical considerations, particularly when introducing chiral centers or elements of axial chirality.

One important stereochemical outcome in quinazoline chemistry is the formation of atropisomers . Atropisomerism occurs when rotation around a single bond is sufficiently hindered, leading to stable, non-interconverting rotational isomers (rotamers). This is often observed in quinazolinone derivatives where a bulky substituted aryl group is attached at the N-3 position. The steric hindrance between the ortho-substituents on the aryl ring and the quinazolinone core restricts free rotation, allowing for the isolation of distinct enantiomers or diastereomers. The synthesis and resolution of such atropisomeric quinazolinone ligands have been successfully achieved, and their absolute configurations have been assigned. nih.govnih.gov

Another key aspect is the enantioselective synthesis of quinazoline derivatives containing stereocenters. This is typically achieved by using chiral catalysts or auxiliaries to control the formation of a specific stereoisomer. For example, the enantioselective construction of fused N-heterocycles, including tetrahydropyrido[2,3-b]pyrazines, has been accomplished through sequential annulation and asymmetric transfer hydrogenation using a chiral iridium catalyst, which selectively reduces the pyridyl ring to create a stereocenter. acs.org Similar principles can be applied to create chiral quinazoline-based structures through asymmetric reactions that install stereocenters on the quinazoline scaffold or on its substituents.

Chemical Reactivity and Transformation of 8 Bromo 2 Chloroquinazoline

Reactivity of Halogen Substituents in 8-Bromo-2-chloroquinazoline

The this compound molecule features a bromine atom on the benzene (B151609) ring portion and a chlorine atom on the pyrimidine (B1678525) ring. The electronic environment of each halogen is significantly different, leading to a pronounced difference in their reactivity towards nucleophilic substitution and cross-coupling reactions.

Differential Reactivity of C(2)-Cl vs. C(8)-Br Bonds

In dihalogenated quinazolines, the reactivity of the halogen substituents is dictated by their position on the heterocyclic ring system. Generally, halogens attached to the pyrimidine ring are more activated towards nucleophilic substitution than those on the fused benzene ring. Specifically, for this compound, the chlorine atom at the C(2) position is significantly more reactive than the bromine atom at the C(8) position.

This differential reactivity can be attributed to the electronic nature of the quinazoline (B50416) ring. The pyrimidine ring is inherently electron-deficient due to the presence of the two nitrogen atoms. This electron deficiency is more pronounced at the C(2) and C(4) positions, making the attached halogens better leaving groups in nucleophilic substitution and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions. In contrast, the C(8) position on the benzene ring is less affected by the electron-withdrawing nature of the pyrimidine nitrogens, rendering the C(8)-Br bond less reactive.

Alpha-Nitrogen Effect on Electrophilicity of C(2)-Cl Position in Related Quinazolines

The enhanced reactivity of the chlorine atom at the C(2) position is a direct consequence of the "alpha-nitrogen effect". The nitrogen atom at position 1 (N-1) exerts a strong electron-withdrawing inductive effect, which increases the electrophilicity of the adjacent C(2) carbon. This polarization of the C(2)-Cl bond facilitates the attack of nucleophiles and the oxidative addition of a palladium(0) catalyst, which is the initial step in many cross-coupling reactions. This effect is a well-established principle in the chemistry of nitrogen-containing heterocycles and is a key factor in achieving regioselective functionalization of polyhalogenated quinazolines. In similar dihalo- and trihaloquinazolines, the halogen at the C(4) position is often the most reactive, also due to the influence of an adjacent nitrogen atom (N-3).

Cross-Coupling Reactions Involving this compound (or its derivatives)

The differential reactivity of the C(2)-Cl and C(8)-Br bonds in this compound allows for its use in sequential palladium-catalyzed cross-coupling reactions. This powerful synthetic strategy enables the introduction of different substituents at specific positions on the quinazoline core, leading to a diverse array of complex molecules.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most important and versatile methods for the formation of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. These reactions typically involve the coupling of an organic halide or triflate with an organometallic reagent in the presence of a palladium catalyst and a base. The Sonogashira and Suzuki-Miyaura reactions are two prominent examples that have been successfully applied to halogenated quinazolines.

The Sonogashira cross-coupling reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide. Due to the high reactivity of the C(2)-Cl bond in this compound, Sonogashira coupling can be performed selectively at this position, leaving the C(8)-Br bond intact for subsequent transformations. This regioselectivity allows for the synthesis of 2-alkynyl-8-bromoquinazolines, which are valuable intermediates for the construction of more elaborate molecular architectures.

While specific data for this compound is not extensively detailed in publicly available literature, studies on analogous compounds provide insight into the likely reaction conditions. For instance, the Sonogashira coupling of related 2-chloro-dihaloquinazolines typically proceeds under mild conditions using a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst like CuI, and an amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).

Table 1: Representative Conditions for Sonogashira Cross-Coupling on a Related Quinazoline Scaffold

This table is based on analogous reactions and serves as a predictive model for the reactivity of this compound.

Following the selective functionalization of the C(2) position, the remaining C(8)-Br bond can undergo a subsequent Suzuki-Miyaura cross-coupling reaction. This reaction couples an organoboron reagent (e.g., a boronic acid or boronic ester) with an aryl or vinyl halide. The Suzuki-Miyaura reaction is known for its mild reaction conditions, functional group tolerance, and the commercial availability of a wide range of boronic acids.

By first performing a Sonogashira coupling at the C(2) position of this compound to yield a 2-alkynyl-8-bromoquinazoline, a subsequent Suzuki-Miyaura coupling at the C(8) position can be achieved to introduce an aryl or heteroaryl group. This sequential approach provides a powerful tool for the synthesis of diversely substituted quinazolines.

A study on the synthesis of new quinazoline derivatives from the this compound scaffold utilized palladium-catalyzed cross-coupling reactions to introduce various substituents. researchgate.net This indicates the feasibility of such transformations on this specific substrate.

Table 2: Representative Conditions for Suzuki-Miyaura Cross-Coupling on a Related Quinazoline Scaffold

This table is based on analogous reactions and serves as a predictive model for the reactivity of the C(8)-Br bond in derivatives of this compound.

Carbon-Heteroatom Bond Formation via Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope, allowing the coupling of a wide variety of primary and secondary amines with aryl halides or triflates. wikipedia.orgacsgcipr.orgjk-sci.com The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. jk-sci.com The mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation by the base, and reductive elimination to form the C-N bond. libretexts.orgjk-sci.com

In the case of this compound, the Buchwald-Hartwig reaction would enable the introduction of amino functionalities by reacting the dihalide with a primary or secondary amine (R¹R²NH). This provides a direct route to 2-amino-8-bromoquinazolines or 8-amino-2-chloroquinazolines, which are important scaffolds in medicinal chemistry.

Table 5: Illustrative Buchwald-Hartwig Amination Reaction

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

|---|

Site-Selective Sequential Cross-Couplings of Dihalo- and Trihaloquinazolines

The presence of two different halogen atoms on the this compound scaffold (a C-Cl bond on the pyrimidine ring and a C-Br bond on the benzene ring) presents the opportunity for site-selective and sequential functionalization. In palladium-catalyzed cross-coupling reactions, the relative reactivity of aryl halides typically follows the order I > Br > Cl. However, the position of the halogen on the heterocyclic system also plays a crucial role. Halogens on the electron-deficient pyrimidine ring (like the chlorine at C2) are often more activated towards oxidative addition than halogens on the fused benzene ring (like the bromine at C8).

Studies on related dihalo- and trihaloquinazolines have shown that cross-coupling reactions can occur preferentially at the more reactive halogen site. nih.gov For instance, in 4-chloro-6,8-dibromoquinazolines, Sonogashira coupling occurs exclusively at the C4-Cl position, leaving the C-Br bonds intact for subsequent transformations. nih.gov This suggests that for this compound, initial cross-coupling reactions would likely occur selectively at the C2-Cl position. This chemoselectivity allows for a modular synthetic approach, where one position is functionalized first, followed by a different cross-coupling reaction at the second position to build molecular complexity.

This stepwise approach enables the synthesis of diverse, unsymmetrically substituted quinazolines that would be difficult to access otherwise. For example, a Suzuki coupling could be performed at the C2 position, followed by a Buchwald-Hartwig amination at the C8 position.

Other Potential Reactions of this compound

Beyond palladium-catalyzed cross-coupling reactions, the reactive sites on this compound allow for other transformations. The C2-chloro group, being on an electron-deficient ring, is susceptible to nucleophilic aromatic substitution (SNAr) . Strong nucleophiles such as alkoxides, thiolates, or amines can displace the chloride, particularly under thermal or microwave conditions. This provides an alternative, often palladium-free, method for introducing various functional groups at the C2 position. The relative reactivity of the C2-Cl versus the C8-Br bond in SNAr reactions would depend on the nucleophile and reaction conditions, but typically the C2-Cl is more susceptible to this type of reaction.

Nucleophilic Aromatic Substitution Reactions

The C2 position of the quinazoline ring is electron-deficient, rendering the chlorine atom at this position an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the straightforward introduction of a wide range of nitrogen, sulfur, and other nucleophiles.

Research has demonstrated the facile displacement of the C2-chloro group by various primary and secondary amines. These reactions typically proceed under mild conditions, often requiring just a suitable solvent and sometimes a base to yield the corresponding 2-amino-8-bromoquinazoline derivatives in high yields. This selective substitution provides a key intermediate where the C8-bromo position remains intact for subsequent transformations. researchgate.net

In addition to N-nucleophiles, sulfur nucleophiles can also be employed. For instance, reaction with thiourea (B124793) followed by hydrolysis provides a route to 2-mercaptoquinazolines, further expanding the synthetic utility of the this compound scaffold. acs.org

The following table summarizes representative examples of nucleophilic aromatic substitution reactions at the C2 position of this compound.

| Nucleophile | Reagents and Conditions | Product Structure | Product Name |

|---|---|---|---|

| N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)amine | Base, Solvent |  | 8-Bromo-N-(4-(4-(2-(dimethylamino)ethyl)piperazin-1-yl)phenyl)quinazolin-2-amine |

| Thiourea, then NaOH | 1. Ethanol, reflux 2. 0.1 N NaOH |  | 8-Bromoquinazoline-2-thiol |

| Pyrrolidine | CHCl₃ |  | 8-Bromo-2-(pyrrolidin-1-yl)quinazoline |

Note: The product structures are illustrative representations.

Derivatization Strategies for Structure Modification

The bromine atom at the C8 position of the this compound scaffold is a key functional handle for a variety of derivatization strategies, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental tools for creating carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl groups to the quinazoline core. researchgate.net The ability to perform these transformations on intermediates that have already undergone nucleophilic substitution at the C2 position highlights the compound's utility in building complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the C8-bromo position with various boronic acids or esters. acs.org For example, after substitution at the C2 position, the resulting 2-amino-8-bromoquinazoline can undergo a Miyaura borylation to convert the C8-bromo group into a pinacol (B44631) boronate ester. This ester is then a versatile coupling partner for a subsequent Suzuki reaction with a range of aryl or heteroaryl halides, enabling the synthesis of complex biaryl structures. acs.org

Sonogashira Coupling: This method facilitates the formation of a C-C bond between the C8-bromo position and a terminal alkyne. This reaction is instrumental in introducing alkynyl moieties, which can serve as handles for further chemical transformations or as key structural elements in target molecules.

These palladium-catalyzed derivatizations at the C8 position are crucial for expanding the structural diversity of quinazoline-based compounds. The table below provides examples of such derivatization strategies.

| Reaction Type | Coupling Partner | Catalyst System | Product Structure | Product Name |

|---|---|---|---|---|

| Suzuki Coupling | Thiophene-2-boronic acid | Pd Catalyst, Base |  | N-(...)-8-(thiophen-2-yl)quinazolin-2-amine |

| Suzuki Coupling | (1-Methyl-1H-pyrazol-4-yl)boronic acid | Pd Catalyst, Base |  | N-(...)-8-(1-methyl-1H-pyrazol-4-yl)quinazolin-2-amine |

| Miyaura Borylation | Bis(pinacolato)diboron | Pd(dppf)Cl₂, Potassium Acetate, 1,4-Dioxane |  | 2-Chloro-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinazoline |

Note: The product structures are illustrative representations. The "N-(...)" in the product name refers to the substituent previously installed at the C2 position via nucleophilic substitution. researchgate.net

Biological Activities and Pharmacological Potential of Quinazoline Derivatives, with Specific Reference to Halogenated Analogues Including 8 Bromo 2 Chloroquinazoline or Its Synthetic Intermediates/analogues

Diverse Pharmacological Activities of Quinazoline (B50416) Scaffolds

Quinazoline and its derivatives have attracted considerable attention from medicinal chemists due to their extensive range of pharmacological effects. nih.govmdpi.comrsc.org This versatile heterocyclic system is associated with numerous biological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, and antihypertensive properties. nih.govmdpi.comnih.gov The broad therapeutic potential has established the quinazoline core as a foundational element in modern drug discovery, leading to the development of several clinically approved drugs. nih.govarkat-usa.org The biological activity of these compounds is largely dependent on the nature and position of substituents on either the pyrimidine (B1678525) or the benzene (B151609) ring. scispace.com

Anticancer Activity

The anticancer potential of quinazoline derivatives is one of their most extensively studied attributes. nih.govresearchgate.net These compounds have demonstrated significant efficacy against various tumor types by targeting key pathways involved in cancer cell proliferation, survival, and metastasis. nih.govemanresearch.org The structural versatility of the quinazoline nucleus allows for modifications that can lead to potent and selective anticancer agents, making it a cornerstone in the design of new cancer chemotherapeutics. arkat-usa.orgnih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

A primary mechanism behind the anticancer activity of many quinazoline derivatives is the inhibition of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase. nih.govekb.eg EGFR is a crucial regulator of cell growth and proliferation, and its overactivity is a hallmark of many cancers. ekb.egnih.gov Quinazoline-based inhibitors function by competing with ATP at its binding site in the kinase domain of the receptor, thereby blocking the signaling cascade that leads to tumor growth. ekb.egresearchgate.net The quinazoline core has shown a high affinity for the EGFR active site, making it a favored scaffold for developing novel EGFR inhibitors. nih.govnih.gov Several FDA-approved anticancer drugs, such as gefitinib (B1684475) and erlotinib, are based on the 4-anilinoquinazoline (B1210976) structure, highlighting the clinical success of this strategy. nih.govnih.gov Research has also focused on developing derivatives that can overcome resistance, for instance, by targeting mutant forms of EGFR like T790M. researchgate.netjapsonline.com

Activity Against Specific Cancer Cell Lines (e.g., A549, HepG2)

The cytotoxic effects of novel quinazoline derivatives are frequently evaluated against a panel of human cancer cell lines to determine their potency and selectivity. Among the most commonly used are the A549 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines. nih.govnih.gov Numerous studies have reported quinazoline compounds with significant antiproliferative activities against these and other cell lines, often with IC50 values in the low micromolar to nanomolar range. nih.govnih.govnih.gov For example, certain quinazoline derivatives bearing a semicarbazone moiety exhibited potent activity against A549 and HepG2 cells, in some cases superior to the reference drug afatinib. nih.gov Similarly, other synthesized series have shown promising cytotoxicity against cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). nih.govresearchgate.net

Below is a table summarizing the in vitro anticancer activity of selected quinazoline derivatives against various cancer cell lines.

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Quinazolinyl-diaryl urea (B33335) derivative | HepG2 | - | nih.gov |

| Quinazolinyl-diaryl urea derivative | A549 | - | nih.gov |

| Quinazoline-semicarbazone derivative (Compound 10e) | A549 | 2.41 | nih.gov |

| Quinazoline-semicarbazone derivative (Compound 10e) | HepG2 | 0.59 | nih.gov |

| Quinazoline-semicarbazone derivative (Compound 10e) | MCF-7 | 1.21 | nih.gov |

| Quinazoline derivative (Compound 18) | MGC-803 | 0.85 | nih.gov |

| Quinazoline-based nitrogen mustard (Compound 34) | HepG2 | 3.06 | emanresearch.org |

| Quinazoline-based nitrogen mustard (Compound 34) | A549 | 6.71 | emanresearch.org |

| Erlotinib analogue (Compound 3o) | A549 | 4.26 | researchgate.net |

| Erlotinib analogue (Compound 3o) | HCT116 | 3.92 | researchgate.net |

Note: This table is for illustrative purposes and represents a selection of findings. IC50 values denote the concentration of a drug that is required for 50% inhibition in vitro.

Multifunctional Hybrid Compounds in Antitumor Treatment

To enhance therapeutic efficacy and overcome drug resistance, a molecular hybridization approach has been employed, combining the quinazoline scaffold with other biologically active pharmacophores. rsc.orgbohrium.com This strategy aims to create single molecules that can interact with multiple biological targets simultaneously. rsc.org For instance, quinazoline moieties have been hybridized with diaryl urea structures, drawing inspiration from existing drugs like sorafenib, to create novel compounds with antiproliferative activities. nih.gov Other examples include the development of dual inhibitors, such as quinazoline-based compounds that target both EGFR and Histone Deacetylases (HDACs), which are crucial in gene regulation and cellular growth. nih.govfrontiersin.org This approach has yielded hybrid compounds with potent, multi-faceted biological activity, representing a promising direction in the development of next-generation anticancer drugs. rsc.org

Anti-inflammatory Activity

In addition to their anticancer properties, quinazoline derivatives are recognized for their significant anti-inflammatory potential. nih.govmdpi.commdpi.com Inflammation is a complex biological response implicated in numerous diseases, and compounds that can modulate this process are of great therapeutic interest. mdpi.com Various substituted quinazolines and quinazolinones have been synthesized and shown to possess anti-inflammatory effects in different experimental models. mdpi.comnih.gov The anti-inflammatory activity is often linked to the inhibition of key mediators and pathways in the inflammatory cascade. mdpi.comijfmr.com

Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6)

A key mechanism underlying the anti-inflammatory effects of certain quinazoline derivatives is their ability to inhibit the production or signaling of pro-inflammatory cytokines. mdpi.com Cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) are pivotal in orchestrating the inflammatory response. nih.gov Overproduction of these molecules is associated with various inflammatory disorders. Studies have shown that specific quinazoline compounds can suppress the expression and release of these cytokines. For example, a 6-amino-4-quinazoline derivative was found to block the IL-6-induced activation of signaling pathways in human U266 cells and suppress the production of IL-6. nih.gov The modulation of pro-inflammatory cytokine biosynthesis has become a critical strategy for pharmacological intervention in a range of inflammatory conditions.

Antimicrobial Activity

The antimicrobial potential of quinazoline derivatives has been extensively investigated, revealing a broad range of activities against various pathogenic microorganisms. rphsonline.comtandfonline.com These compounds have shown promise as antibacterial, antifungal, and antituberculosis agents.

Quinazoline derivatives have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. nih.goveco-vector.com Certain structural features, such as the presence of a naphthyl radical or an amide group, have been associated with pronounced antimicrobial activity against S. aureus and Streptococcus pneumoniae. eco-vector.com For instance, some 2-(2-chloro-6-methyl(3-quinolyl))-3-[2-(4-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]-5-[(aryl)methylene]-1,3-thiazolidin-4-ones, especially those with chloro or hydroxy substitutions, have exhibited very good antimicrobial activities. nih.gov

Halogenation of the quinazoline scaffold has been shown to play a crucial role in enhancing antibacterial efficacy. For example, select halogenated quinolines (HQs) have been found to eradicate drug-resistant, gram-positive bacterial pathogens and their biofilms. nih.govdntb.gov.ua Specifically, certain HQs demonstrated more potent antibacterial activities against methicillin-resistant S. epidermidis (MRSE) compared to methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Furthermore, the introduction of thioureide moieties into 6-iodo-2-phenylquinazolin-4(3H)-one derivatives has been shown to enhance antimicrobial activity. tandfonline.com

Table 1: Antibacterial Activity of Selected Quinazoline Derivatives

| Compound Type | Target Bacteria | Observed Effect |

|---|---|---|

| Halogenated quinolines | Methicillin-resistant S. epidermidis (MRSE) | Potent antibacterial activity nih.gov |

| 6-Iodo-2-phenylquinazolin-4(3H)-one derivatives with thioureides | Gram-positive and Gram-negative bacteria | Broad-spectrum antimicrobial activity tandfonline.com |

| 2-Azetidinone derivatives of quinazolin-4(3H)-ones | Gram-positive bacteria | Good antimicrobial activity nih.gov |

| Quinazolin-4(3H)-one with a naphthyl radical | Staphylococcus aureus, Streptococcus pneumoniae | Bacteriostatic effect eco-vector.com |

Several quinazoline derivatives have been identified as possessing moderate to good antifungal activity. nih.govresearchgate.net For instance, 6-bromo-4-ethoxyethylthio quinazoline has demonstrated high antifungal activity against various plant pathogenic fungi. researchgate.net The mechanism of action for this compound against Gibberella zeae involves a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as chitinase (B1577495) activity. researchgate.net

The presence of specific substituents can influence the antifungal properties of these compounds. For example, some 2,3-disubstituted quinazolin-4(3H)-one derivatives have shown good activity against various fungal strains. nih.gov Similarly, certain 6-iodo-2-phenylquinazolin-4(3H)-one derivatives displayed moderate activity against Candida albicans. tandfonline.com Interestingly, a study on quinazolinone derivatives showed that compounds with a chloride connecting group on the quinazolinone moiety had a better inhibitory effect on Rhizoctonia solani AG1 compared to those with a cyano group. mdpi.com

Table 2: Antifungal Activity of Selected Quinazoline Derivatives

| Compound | Target Fungi | Key Findings |

|---|---|---|

| 6-bromo-4-ethoxyethylthio quinazoline | Plant pathogenic fungi | High antifungal activities with EC50 values ranging from 17.47 to 70.79μg/mL researchgate.net |

| 2,3-disubstituted quinazolin-4(3H)-one derivatives | Pathogenic fungi | Good antifungal activities nih.gov |

| 6-iodo-2-phenylquinazolin-4(3H)-one derivatives | Candida albicans | Moderate activity tandfonline.com |

| Quinazolinone derivatives with a chloride connecting group | Rhizoctonia solani AG1 | Better inhibition effect compared to cyano group analogues mdpi.com |

The emergence of drug-resistant strains of Mycobacterium tuberculosis has necessitated the search for novel antitubercular agents, and quinazoline derivatives have emerged as a promising class of compounds. nottingham.ac.ukrsc.org Several synthesized quinazoline derivatives have exhibited antimycobacterial activity against various strains, including Mycobacterium tuberculosis, Mycobacterium avium, Mycobacterium fortuitum, Mycobacterium kansasii, and Mycobacterium intracellulare. nih.gov

One notable derivative, 4-(S-Butylthio)quinazoline, was found to be more active than isoniazid (B1672263) against atypical strains of mycobacteria. nih.gov Furthermore, a series of piperazine-linked quinazoline derivatives were synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis, with several compounds showing potent anti-mycobacterial activity with MIC values ranging from 2–16 μg/mL. rsc.org

Antiviral Activity (e.g., Anti-influenza, Anti-HCV)

Quinazoline and quinazolinone derivatives have demonstrated a broad spectrum of antiviral activities. mdpi.comresearchgate.net These compounds have been investigated for their efficacy against various viruses, including influenza virus and Hepatitis C virus (HCV). mdpi.com

A series of 2,4-disubstituted quinazoline derivatives containing amide groups were synthesized and showed high anti-influenza virus activity, with some compounds having an IC50 of less than 10 μM. mdpi.comnih.gov Another study on novel 2,4-disubstituted quinazoline derivatives found several compounds with potent activity against the influenza A virus (IAV) at low-micromole levels. nih.gov Specifically, compounds 16e and 16r demonstrated good anti-IAV activity by inhibiting the transcription and replication of viral RNA. nih.gov Additionally, 2-Methylquinazolin-4(3H)-one has been identified as a potential antiviral agent against influenza A virus-induced acute lung injury. mdpi.com

In the context of HCV, newly synthesized quinazoline derivatives have shown remarkable activity against HCV NS3-4A protease. mdpi.com Furthermore, benzo[g]quinazoline (B13665071) derivatives have been evaluated as antiviral agents against human rotavirus, with some compounds showing significant reduction percentages in viral activity. mdpi.com

Antimalarial Activity

Quinazoline and quinazolinone derivatives have been a focus of antimalarial drug discovery, with several compounds demonstrating potent activity against Plasmodium parasites. scialert.netresearchgate.net The 4-quinazolinone moiety, a key feature of the natural antimalarial compound febrifugine, is considered important for activity against the malaria parasite. nih.gov

Halogenated analogues have shown particular promise. For instance, several 3,4-dihalogen substituted 2-anilino quinazolines possessed antimalarial activity comparable to a 4-fluoro analogue. acs.org The 3-chloro-4-fluoro analogue was similarly potent to other dihalogen analogues. acs.org In another study, a mono-brominated derivative of thiaplakortone A was the most active, with IC50 values of 0.559 and 0.058 μM against P. falciparum 3D7 and Dd2 strains, respectively. nih.gov It was noted that replacing the bromine with iodine was detrimental to antimalarial activity. nih.gov Additionally, quinazolinedione derivatives with a halogen (F or Cl) at the 4-position of the phenyl group possessed good antimalarial activity. malariaworld.org

Central Nervous System (CNS) Effects

The quinazoline scaffold is recognized for its role in the design of new CNS-active drugs. drugbank.comlse.ac.uknih.gov Derivatives of quinazoline have been investigated for various CNS effects, including sedative-hypnotic and anticonvulsant activities. nih.govnih.gov

A series of 3-[5-substituted phenyl-1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones were synthesized and evaluated, with most exhibiting significant sedative-hypnotic activity. nih.gov Furthermore, the quinazoline moiety with a suitable substituent, such as an amine at the 4-position and a halogen or electron-rich substituent at the 6- or 8-position, is known to improve antiepileptic activity. nih.gov Many quinazoline derivatives have been reported as GABA-A receptor stimulants, which contributes to their inhibitory effects on neurotransmission. nih.gov

In the context of neurodegenerative diseases, quinazoline derivatives have shown therapeutic potential for Alzheimer's disease by acting as modulators or inhibitors of various targets, including β-amyloid, tau protein, and cholinesterases. drugbank.comnih.govmdpi.com

Anticonvulsant Activity

Quinazoline derivatives have long been investigated for their central nervous system (CNS) depressant and anticonvulsant properties, tracing back to the discovery of methaqualone. nih.govmdpi.com Research has shown that substitutions on the quinazoline ring are crucial for anticonvulsant efficacy. Specifically, the presence of a halogen or an electron-rich group at the 6 or 8-position can enhance antiepileptic activity. nih.govmdpi.com

Studies on various substituted quinazolin-4(3H)-ones have demonstrated their potential to mitigate seizures. nih.govmdpi.com For instance, certain fluorinated quinazolines have been synthesized and evaluated for their anticonvulsant effects using models like the subcutaneous pentylenetetrazole (scPTZ) and maximal electroshock (MES) tests. nih.gov The scPTZ model is particularly indicative of protection against generalized spike-wave seizures. nih.gov

The mechanism of action for some of these derivatives is believed to involve the modulation of the GABA-A receptor, a key inhibitory neurotransmitter receptor in the brain. mdpi.com Structure-activity relationship (SAR) studies have revealed that electron-withdrawing groups, such as halogens at the para position of an aromatic ring substituent, can improve anticonvulsant activity. mdpi.com For example, bromo-substituted derivatives have shown potent activity in these studies. mdpi.com

Table 1: Anticonvulsant Activity of Selected Quinazoline Derivatives

| Compound | Test Model | Activity | Reference |

|---|---|---|---|

| Fluorinated quinazolines | scPTZ, MES | Active | nih.gov |

| 4-Bromo substituted quinazoline | scPTZ | Improved activity | mdpi.com |

| 2,3-disubstituted quinazolin-4(3H)-ones | PTZ-induced seizure | Potential anticonvulsant activity | mdpi.com |

Analgesic Effects

The analgesic potential of quinazoline derivatives has been another significant area of research. nih.govmdpi.com Several novel 2,3-disubstituted quinazolin-4(3H)-ones and 2,4,6-trisubstituted quinazolines have been synthesized and shown to possess notable analgesic and anti-inflammatory properties. nih.govnih.gov

In some cases, the analgesic potency of these compounds has been found to be greater than that of established drugs like indomethacin. nih.gov SAR studies have indicated that substitutions on the phenyl rings of the quinazoline structure can increase lipophilicity, which may contribute to enhanced analgesic activity. mdpi.com However, it has also been observed that derivatives with electron-withdrawing groups, such as halogens, might exhibit lower analgesic protection compared to unsubstituted derivatives. mdpi.com

Specifically, research on 6,8-dibromo-4(3H)-quinazolinone derivatives has highlighted their promising anti-inflammatory and analgesic properties. researchgate.net Furthermore, a study on 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one demonstrated significant analgesic activity in an acetic acid-induced writhing model. scirea.org

Table 2: Analgesic Activity of Selected Halogenated Quinazoline Derivatives

| Compound | Activity | Comparison | Reference |

|---|---|---|---|

| 6,8-dibromo-4(3H)-quinazolinone derivatives | Promising analgesic activity | - | researchgate.net |

| 6-bromo-2-(o-aminophenyl)-3-amino-quinazolin-4(3H)-one | High analgesic activity | More potent than Indomethacin | scirea.org |

| Brominated substituted quinazolines | Lower activity than unsubstituted derivatives | - | mdpi.com |

Anti-psychotic Activity

The therapeutic potential of quinazoline derivatives extends to the realm of psychiatric disorders. nih.govresearchgate.net Certain quinazolin-4-one derivatives have been investigated for their antipsychotic-like properties. nih.gov One study focused on the synthesis of a library of quinazolin-4-one derivatives and their activity as negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 7 (mGlu7). nih.gov

A specific compound from this library, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), demonstrated antipsychotic-like activity in animal models by reversing behaviors associated with the positive, negative, and cognitive symptoms of schizophrenia. nih.gov This highlights the potential of the quinazolinone scaffold in developing novel treatments for psychotic disorders. nih.gov

Serotonin (B10506) Receptor (5-HT7) Antagonism

The serotonin 5-HT7 receptor is a G-protein coupled receptor implicated in various physiological processes, including mood regulation, learning, and memory. nih.gov Antagonists of this receptor have shown antidepressant-like effects in animal models. nih.govpatsnap.com

A library of quinazolinone derivatives was synthesized and screened for their binding affinity to the 5-HT7 receptor. nih.gov Several of these compounds exhibited high binding affinities, with IC50 values below 100 nM. nih.gov The most potent compound identified had an IC50 value of 12 nM. nih.gov These findings suggest that quinazolinone derivatives are promising candidates for the development of new 5-HT7 receptor antagonists, which could have therapeutic applications in mood disorders. nih.govnih.gov

Antioxidant Activity

Quinazoline and its derivatives have been recognized for their antioxidant properties. mdpi.comnih.gov The antioxidant activity is often attributed to their ability to scavenge free radicals. sapub.org

Transition metal complexes of halogenated quinazoline derivatives have been synthesized and evaluated for their antioxidant activity. rsc.org These studies often involve assessing the compounds' ability to scavenge radicals like 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) and 2,2'-azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). rsc.org

Furthermore, the antioxidant potential of halogenated Schiff bases derived from compounds related to the quinoline (B57606) structure (a close relative of quinazoline) has been investigated using DPPH, nitric oxide (NO), and ferric reducing ability power (FRAP) assays. nih.gov Some of these compounds exhibited excellent antioxidant results, in some cases surpassing the standard antioxidant, catechin. nih.gov

Table 3: Antioxidant Activity of Selected Quinazoline and Related Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Transition metal complexes of halogenated quinazolines | DPPH, ABTS | Radical scavenging activity | rsc.org |

| Quinazolinone–vanillin derivatives | DPPH, NO | Effective antioxidants | sapub.org |

| Halogenated Schiff bases | DPPH, NO, FRAP | Excellent antioxidant results | nih.gov |

Other Noted Activities

The therapeutic applications of quinazoline derivatives also include the management of diabetes. nih.govresearchgate.net Certain quinoline derivatives, which share a structural resemblance to quinazolines, have shown notable antidiabetic characteristics. researchgate.net

Research into quinazolinone derivatives has identified their potential as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase. researchgate.netekb.eg For example, a series of novel structures featuring quinolone-based hydrazones demonstrated a broad range of inhibitory activities against both α-glucosidase and α-amylase. researchgate.net Additionally, halogenated Schiff bases have been evaluated for their antidiabetic prowess, with some compounds showing lower IC50 values than the reference drug acarbose (B1664774) in α-amylase inhibition assays. nih.gov

Anti-obesity Activity

Quinazoline derivatives have emerged as a promising class of compounds in the search for anti-obesity agents. Their mechanism of action often involves targeting key receptors and enzymes involved in appetite regulation and metabolism.

One area of investigation has been the development of melanin-concentrating hormone receptor 1 (MCHR1) antagonists. nih.gov A series of 4-position substituted quinazoline compounds were synthesized and evaluated for their anti-obesity potential. nih.gov Among these, 4-morpholinyl-quinazoline demonstrated significant anti-obesity activity. In a study involving mice, oral administration of this compound led to a notable weight reduction of 12% by the fourteenth day. nih.gov

Another target for anti-obesity drugs is the ghrelin receptor (GHS-R1a), as ghrelin is a known appetite stimulant. nih.govacs.org Piperidine-substituted quinazolinone derivatives have been identified as potent and selective GHS-R1a antagonists. nih.govacs.org In vivo studies with these compounds have shown suppression of food intake and a reduction in body weight. nih.govacs.org

Furthermore, inhibiting pancreatic lipase (B570770), an enzyme crucial for the absorption of dietary fats, is a validated strategy for obesity treatment. journaljpri.comresearchgate.net A series of novel 2, 3, and 6 substituted quinazolin-4(3H)-ones were synthesized and screened for their inhibitory action on pancreatic lipase. journaljpri.comresearchgate.net Two compounds, in particular, exhibited inhibitory activity comparable to the FDA-approved anti-obesity drug, Orlistat. journaljpri.comresearchgate.net

Table 1: Anti-obesity Activity of Quinazoline Derivatives

| Compound/Derivative Class | Target/Mechanism of Action | Key Findings | Reference(s) |

|---|---|---|---|

| 4-morpholinyl-quinazoline | MCHR1 antagonist | 12% weight reduction in mice after 14 days. | nih.gov |

| Piperidine-substituted quinazolinone derivatives | GHS-R1a antagonist | Suppression of food intake and body weight reduction. | nih.govacs.org |

| 2, 3, 6 substituted quinazolin-4(3H)-ones | Pancreatic lipase inhibition | Two compounds showed IC50 values comparable to Orlistat. | journaljpri.comresearchgate.net |

Antihypertensive Activity (Prazosin, Doxazosin (B1670899), Terazosin (B121538), Trimazosin)

Several quinazoline derivatives are well-established as effective antihypertensive agents, primarily functioning as alpha-1 adrenergic receptor antagonists. drugbank.comnih.govnih.govnih.govnih.govwikipedia.orgnih.govdroracle.aiwikipedia.orgdrugbank.comnih.govpatsnap.commayoclinic.orgwebmd.comwebmd.commayoclinic.orgdrugbank.comnih.govorientjchem.org By blocking these receptors in vascular smooth muscle, these drugs lead to vasodilation and a subsequent reduction in blood pressure. wikipedia.orgpatsnap.comwebmd.commayoclinic.orgnih.gov

Prazosin : This compound is an alpha-blocker used in the treatment of hypertension. nih.govwebmd.comdrugbank.com It works by relaxing blood vessels, allowing blood to flow more easily. webmd.commayoclinic.org Prazosin has been shown to be effective across the entire range of hypertension severities, both as a monotherapy and in combination with other antihypertensive drugs. nih.gov

Doxazosin : Another selective alpha-1 adrenoceptor inhibitor, doxazosin, effectively reduces blood pressure by decreasing systemic vascular resistance. nih.govnih.gov It has a long plasma half-life, allowing for once-daily administration. nih.gov An added benefit of doxazosin is its favorable effect on plasma lipid profiles, as it has been shown to reduce total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while increasing high-density lipoprotein (HDL) cholesterol. nih.gov

Terazosin : This quinazoline derivative is also a selective alpha-1 adrenergic blocker used for treating hypertension. drugbank.comnih.gov It relaxes the smooth muscle in blood vessels, leading to lowered blood pressure. drugbank.com Studies have demonstrated that terazosin produces significant reductions in both systolic and diastolic blood pressure. droracle.ai

Trimazosin (B1202524) : As a selective alpha-1-adrenoceptor-blocking agent, trimazosin has been extensively evaluated and found to be an effective and safe antihypertensive agent. nih.govpatsnap.com It lowers elevated blood pressure by reducing systemic vascular resistance, an effect that is sustained during long-term therapy. nih.gov

Table 2: Antihypertensive Quinazoline Derivatives

| Drug | Mechanism of Action | Key Therapeutic Effects | Reference(s) |

|---|---|---|---|

| Prazosin | Alpha-1 adrenergic receptor antagonist | Lowers blood pressure by relaxing blood vessels. | nih.govwebmd.commayoclinic.orgdrugbank.com |

| Doxazosin | Selective alpha-1 adrenoceptor inhibitor | Reduces systemic vascular resistance; improves lipid profile. | nih.govnih.govdrugbank.com |

| Terazosin | Selective alpha-1 adrenergic blocker | Relaxes vascular smooth muscle to lower blood pressure. | drugbank.comdroracle.ainih.gov |

| Trimazosin | Selective alpha-1-adrenoceptor-blocking agent | Reduces systemic vascular resistance with sustained effect. | nih.govnih.govpatsnap.com |

Immunotropic Effects

The immunomodulatory potential of quinazoline derivatives has been an area of active research. researchgate.netnih.gov Certain novel quinazoline compounds have demonstrated a corrective action on the proliferation of immunocompetent organs in the context of induced immunosuppression. researchgate.net

In a study using a model of cyclophosphamide-induced immunosuppression in mice, new quinazoline derivatives were found to restore the number of splenocytes and thymocytes. researchgate.net Two specific derivatives, VMA-13-15 (N-[2-[4-oxo-3(4H)-quinazolinyl] propionyl]guanidine) and VMA-13-17 (N-[2-[6-bromo-4-oxo-3(4H)-quinazolinyl]acetyl]guanidine), were identified as particularly promising for further investigation of their therapeutic potential. researchgate.net

Hypolipidemic Effects

Beyond their antihypertensive properties, some quinazoline derivatives have shown direct hypolipidemic effects. nih.govnih.govnih.gov A study investigating the effects of 4(3H)-quinazolinone and two of its halogenated derivatives, 6,8-dibromo-2-methyl-4(3H)-quinazolinone and 6-iodo-2-methyl-4(3H)-quinazolinone, revealed significant lipid-lowering activity in hypercholesterolemic rats. nih.govnih.gov

Treatment with these compounds resulted in highly significant reductions in serum total cholesterol and cholesterol ester levels. nih.govnih.gov The halogen-substituted quinazolinones were also effective in significantly reducing serum triacylglycerol levels in rats with single hypercholesterolemia. nih.govnih.gov The proposed mechanism for this antihyperlipidemic effect is the inhibition of dietary cholesterol absorption or intestinal acyl-CoA:cholesterol acyltransferase (ACAT) activity. nih.govnih.gov As mentioned previously, the antihypertensive drug doxazosin also exhibits beneficial effects on blood lipids. nih.gov

Table 3: Hypolipidemic Activity of Halogenated Quinazolinone Derivatives in Hypercholesterolemic Rats

| Compound | Effect on Serum Lipids | Reference(s) |

|---|---|---|

| 4(3H)-quinazolinone | Significant reduction in total cholesterol and cholesterol esters. | nih.govnih.gov |

| 6,8-dibromo-2-methyl-4(3H)-quinazolinone | Significant reduction in total cholesterol, cholesterol esters, and triacylglycerols. | nih.govnih.gov |

| 6-iodo-2-methyl-4(3H)-quinazolinone | Significant reduction in total cholesterol, cholesterol esters, and triacylglycerols. | nih.govnih.gov |

Antiplatelet Effects

Quinazoline derivatives have also been explored for their potential to inhibit platelet aggregation, a key process in thrombosis. nih.govnih.govnih.govmdpi.com Several new 4-quinazolinone derivatives have demonstrated antiplatelet activity in vitro, with an inhibitory power similar to that of acetylsalicylic acid against aggregation induced by collagen and arachidonic acid. nih.gov Interestingly, when aggregation was induced by ADP, these compounds showed even greater inhibitory effects. nih.gov

Further chemical modification, specifically the reduction of the 4-quinazolinone derivatives to their 1,2,3,4-tetrahydroquinazoline homologues, led to an increase in their platelet inhibitory action, except when ADP was the inducing agent. nih.gov In another study, a series of 2-(arylmethylthio)-3-phenylquinazolin-4-one derivatives were synthesized, and several of these compounds were found to be potent inhibitors of platelet aggregation induced by ADP. nih.gov

Bronchodilator Activity

The quinazoline skeleton is present in the naturally occurring alkaloid vasicine (B45323), which is known for its bronchodilator properties. orientjchem.orgnih.govmdpi.com This has inspired the synthesis and evaluation of numerous quinazoline derivatives for their potential in treating bronchospastic conditions.

One such derivative, 2,4-diethoxy-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-one (named 95-4), exhibited marked bronchodilator activity on contracted trachea and constricted tracheo-bronchial tree models. nih.gov This compound was found to be more potent than theophylline (B1681296) and its effect was determined to be a direct action on the smooth muscles, not mediated through beta-adrenoceptors. nih.gov

Another series of compounds, alkyl- and aryl-1,2,4-triazino[4,3-c]quinazolines, also showed good protection against histamine-induced bronchospasm in guinea pigs. nih.gov Within this series, the incorporation of an aryl ring with a halo substitution was found to increase potency. nih.gov One compound, in particular, demonstrated slightly more potent activity than the standard bronchodilator aminophylline. nih.gov

Table 4: Bronchodilator Activity of Quinazoline Derivatives

| Compound/Derivative Class | Model/Assay | Key Findings | Reference(s) |

|---|---|---|---|

| 2,4-diethoxy-6,7,8,9,10,12-hexahydroazepino[2,1-b]quinazolin-12-one (95-4) | Contracted trachea and constricted tracheo-bronchial tree | Marked bronchodilator activity, more potent than theophylline. | nih.gov |

| Alkyl- and aryl-1,2,4-triazino[4,3-c]quinazolines | Histamine-induced bronchospasm in guinea pigs | Good protection against bronchospasm; halo-substituted aryl ring increased potency. | nih.gov |

| Vasicine | Natural alkaloid | Known bronchodilator properties. | orientjchem.orgmdpi.com |

Wound Healing Promotion

The potential of quinazoline derivatives to promote wound healing has been demonstrated in preclinical studies. nih.govbenthamscience.comnih.gov A synthetic quinazoline compound (SQC) was investigated for its wound healing properties in experimental rats. nih.govbenthamscience.com The results showed that SQC significantly enhanced the proliferation of skin fibroblast cells (BJ-5ta) and accelerated the percentage of wound closure. nih.govbenthamscience.com

Histopathological analysis of the wound tissue treated with SQC revealed less scarring, an increase in fibroblasts and collagen fibers, and a reduction in inflammatory cells compared to the control group. nih.govbenthamscience.com Furthermore, the compound was found to increase the levels of endogenous antioxidant enzymes and decrease lipid peroxidation in the wound homogenate. nih.govbenthamscience.com Other research has also highlighted that quinazolines can promote wound healing by stimulating fibroblast proliferation, collagen synthesis, and angiogenesis. nih.gov It is important to note that in the context of cancer cell lines, some quinazolinone derivatives have been shown to inhibit wound healing, which is a desirable anti-cancer effect. rdd.edu.iqajms.iq

Structure-Activity Relationship (SAR) Studies of Halogenated Quinazolines

The biological activity of quinazoline derivatives is significantly influenced by the nature and position of various substituents on the quinazoline core. Structure-Activity Relationship (SAR) studies have been instrumental in elucidating the roles of these modifications, particularly the effects of halogenation and substitutions at key positions.

Influence of Halogen Atom Position (e.g., 6 and 8 positions) on Biological Activities

The position of halogen atoms on the quinazoline ring is a critical determinant of biological activity. SAR studies have consistently shown that substitutions at positions 2, 6, and 8 of the quinazoline ring system are significant for various pharmacological activities. nih.govresearchgate.net The presence of a halogen atom at the 6 and 8 positions, in particular, has been found to enhance the antimicrobial activities of quinazolinone derivatives. nih.gov

For instance, in a series of spiro[imidazolidine-4,4'(1'H)-quinazoline]-2,2',5(3'H)-triones tested for aldose reductase inhibitory activity, the 6'-halogenated derivatives were found to be highly potent. nih.gov Specifically, the (4R)-6'-chloro-3'-methylspiro derivative showed the most potent in vitro and in vivo activities. nih.gov This highlights the favorable impact of a halogen at the 6-position. Similarly, studies on 2-aminoquinazoline (B112073) derivatives as A2A adenosine (B11128) receptor antagonists showed that a bromine atom at the C6-position, as seen in 6-bromo-4-(furan-2-yl)quinazolin-2-amine, resulted in a high affinity for the receptor. nih.gov

While much emphasis is placed on the 6-position, the 8-position is also crucial. The inclusion of a basic side chain at the C8 position of 2-aryl-substituted quinazolinones has been explored to identify optimal structural requirements for biological activity. nih.gov The electronic properties conferred by a halogen, such as bromine in 8-Bromo-2-chloroquinazoline, at this position can significantly alter the molecule's interaction with biological targets.

Impact of Substituents at Positions 2, 3, and 4 on Activity

Substitutions at positions 2, 3, and 4 of the quinazoline ring are pivotal in modulating pharmacological effects. The reactivity of halogenated quinazolines often dictates their utility as synthetic intermediates. For example, in 2,4-dichloroquinazoline (B46505), the chlorine atom at the C-4 position is more reactive than the one at C-2 due to the α-nitrogen effect, making it a prime site for selective substitution. mdpi.comresearchgate.net This differential reactivity is fundamental in synthesizing a diverse library of quinazoline derivatives for biological screening. mdpi.com

Position 2: The nature of the substituent at the 2-position can drastically alter the biological profile. In one study, replacing a phenyl ring with various heterocyclic or aryl groups at this position in quinazolin-4(3H)-ones led to compounds with promising antioxidant and antileukemic activities. researchgate.net For antifungal 5,6,7,8-tetrahydroquinazoline (B1197369) derivatives, substitutions at the 2-position with ureido or cyano amine groups influenced their inhibitory effects against plant pathogenic fungi. acs.org

Position 3: The addition of different heterocyclic moieties at position 3 has been suggested to increase activity. nih.gov For quinazolinone-based antibacterials, variations on the ring attached at this position were explored to improve activity against S. aureus. acs.org

Position 4: Substituents at the 4th position, particularly amines or substituted amines, can improve the antimicrobial activities of the quinazolinone ring. nih.gov In the context of 4-anilinoquinazoline EGFR inhibitors, halogen substitution on the C3'-anilino moiety (attached at C4 of the quinazoline) significantly impacts drug potency. nih.gov The increased reactivity of a C4-Cl bond makes it a common site for modification in developing potent inhibitors. mdpi.comresearchgate.net

The following table summarizes the impact of substitutions at these key positions on the biological activity of quinazoline derivatives.

| Position | Substituent Type | Observed Impact on Biological Activity | Reference Compound Class | Citation |

|---|---|---|---|---|

| 2 | Aryl/Heteroaryl Groups | Modulates antioxidant and antiproliferative activities. | Quinazolin-4(3H)-ones | researchgate.net |

| 3 | Heterocyclic Moieties | Can increase overall pharmacological activity. | Quinazolinones | nih.gov |

| 4 | Substituted Amines | Improves antimicrobial activity; crucial for EGFR inhibition. | Quinazolinones / 4-Anilinoquinazolines | nih.govnih.gov |

| 4 | Chlorine Atom | Highly reactive site enabling further chemical modification. | 2,4-Dichloroquinazolines | mdpi.comresearchgate.net |

Role of Lipophilicity in Biological Target Interaction

Lipophilicity, often quantified as the partition coefficient (Log P), is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of drug candidates, as well as their interaction with biological targets. nih.gov For quinazoline derivatives, lipophilicity plays a significant role in their ability to cross biological membranes and access target sites. nih.gov

The inherent lipophilicity of the quinazolinone core contributes to its ability to penetrate the blood-brain barrier, making these compounds suitable for targeting central nervous system diseases. nih.govresearchgate.net The introduction of halogen atoms, such as bromine and chlorine, generally increases the lipophilicity of a molecule. This increased lipophilicity can enhance binding to hydrophobic pockets within target proteins, such as enzymes or receptors. mdpi.com For example, in a series of quinazoline-based EGFR inhibitors, a bilinear model showed a correlation between Log P and the biological activity (pIC50), indicating that an optimal lipophilicity value is necessary for potent inhibition. researchgate.net While increased lipophilicity from nonpolar groups can enhance receptor inhibition, it may also lead to reduced bioavailability if it becomes too high. researchgate.net

Specific SAR for this compound and its close analogues (e.g., 8-chloroquinazoline, 2-bromoquinazoline)